3,5-Difluoro-2-methylbenzoic acid

Übersicht

Beschreibung

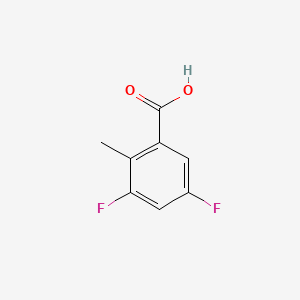

3,5-Difluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 3 and 5 positions, and a methyl group is substituted at the 2 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-methylbenzoic acid typically involves the fluorination of 2-methylbenzoic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-2-methylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of difluoroquinones.

Reduction: Formation of difluorohydroquinones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Anticancer Activities

3,5-Difluoro-2-methylbenzoic acid has been utilized in the synthesis of several biologically active compounds. Notably, its derivatives have shown promising activity as inhibitors of HIV-1 integrase, which is crucial for viral replication. These compounds are synthesized by coupling this compound with various amines to form benzamide derivatives that exhibit antiviral properties .

In cancer research, derivatives of this compound have been linked to antiproliferative effects against various cancer cell lines. For instance, compounds derived from this acid have demonstrated the ability to bind to microtubules, suppressing tubulin polymerization and inducing apoptosis in cancer cells . This mechanism highlights its potential as a scaffold for developing new anticancer agents.

Enzyme Inhibition

Recent studies have focused on the enzyme inhibition properties of compounds derived from this compound. For example, certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation pathways, such as MEK1 and PI3K. These inhibitors can significantly reduce the phosphorylation levels of proteins like ERK1/2 and Akt in treated tumor cells, indicating their potential as therapeutic agents in oncology .

Organic Synthesis

Synthesis Intermediate

this compound serves as an important intermediate in organic synthesis. It is used in the preparation of various functionalized aromatic compounds through electrophilic aromatic substitution reactions. The presence of fluorine enhances the reactivity and selectivity of these reactions, making it easier to introduce other functional groups into the aromatic ring .

Material Science Applications

In materials science, fluorinated compounds are often used to enhance the properties of polymers and coatings. The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance due to the strong C-F bonds present in fluorinated materials . This makes it a candidate for applications in protective coatings and advanced materials.

Case Studies

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-2-methylbenzoic acid depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds and dipole interactions. This can lead to inhibition or activation of specific molecular pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Difluoro-5-methylbenzoic acid

- 3,4-Difluoro-2-methylbenzoic acid

- 2,5-Difluoro-3-methylbenzoic acid

Uniqueness

3,5-Difluoro-2-methylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 3 and 5 positions can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research .

Biologische Aktivität

3,5-Difluoro-2-methylbenzoic acid (DFMBA) is an organic compound characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and a methyl group at the 2 position. Its molecular formula is CHFO, with a molecular weight of 172.13 g/mol . This compound has garnered attention in various scientific domains due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

DFMBA is a benzoic acid derivative, which influences its solubility and reactivity. The presence of fluorine atoms enhances its lipophilicity and stability, making it suitable for various biological applications. The following table summarizes key chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 172.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1003710-06-2 |

| PubChem CID | 20111761 |

The biological activity of DFMBA can be attributed to its ability to interact with various molecular targets within biological systems. The fluorine atoms enhance the compound's interaction with enzymes and receptors, potentially modulating their activity. This interaction may lead to various biological effects, including:

- Inhibition of Enzymatic Activity : DFMBA may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could influence receptor signaling pathways, affecting cellular responses.

Antimicrobial Activity

Research indicates that DFMBA exhibits significant antimicrobial properties against various pathogens. A study demonstrated that benzoic acid derivatives, including DFMBA, can enhance the activity of protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and defense against infections .

Anti-inflammatory Effects

DFMBA has been studied for its potential anti-inflammatory effects. Compounds similar to DFMBA have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, suggesting that DFMBA could be beneficial in treating inflammatory diseases.

Anticancer Properties

Preliminary studies have suggested that DFMBA may possess anticancer properties. In vitro assays have indicated that it can inhibit cell growth in several cancer cell lines without significant cytotoxicity to normal cells . For instance, compounds derived from benzoic acid have been shown to activate proteasomal and cathepsin activities, which are vital for cancer cell survival .

Case Studies

- Study on Protein Degradation Systems : A study evaluated the effects of various benzoic acid derivatives on human foreskin fibroblasts. DFMBA was found to significantly enhance the activity of cathepsins B and L, which are involved in protein degradation pathways . The activation levels reached up to 467% in specific assays.

- Antimicrobial Screening : In another investigation focusing on antimicrobial activity, DFMBA was tested against several bacterial strains. Results indicated a notable inhibition zone around samples containing DFMBA, confirming its efficacy as an antimicrobial agent.

Comparative Analysis

The following table compares DFMBA with related compounds regarding their biological activities:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound (DFMBA) | Moderate | Potentially significant | Significant |

| 3-Chloro-4-methoxybenzoic acid | High | Moderate | Low |

| 4-Fluorobenzoic acid | Low | Low | Moderate |

Eigenschaften

IUPAC Name |

3,5-difluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGLKDIYYKDEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602585 | |

| Record name | 3,5-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003710-06-2 | |

| Record name | 3,5-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.